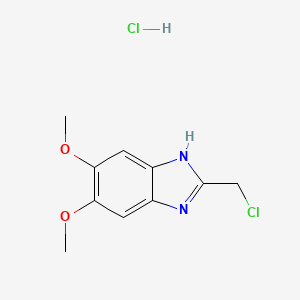

2-(chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride

Descripción

Structural Nomenclature and Classification

1.1.1 IUPAC Nomenclature

The compound’s systematic name derives from its parent benzodiazole structure. The numbering follows IUPAC rules:

- 1H-1,3-benzodiazole : A bicyclic system with nitrogen atoms at positions 1 and 3 of the diazole ring fused to benzene.

- 2-(Chloromethyl) : A chloromethyl (-CH₂Cl) substituent at position 2 of the benzodiazole ring.

- 5,6-Dimethoxy : Methoxy (-OCH₃) groups at positions 5 and 6 of the benzene ring.

- Hydrochloride Salt : The hydrochloride counterion enhances solubility and stability.

1.1.2 Molecular Formula and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂ | |

| Molecular Weight | 263.12 g/mol | |

| CAS Number | 1803582-86-6 | |

| Purity | ≥95% | |

| SMILES | COC1=C(C=C2C(=C1)NC(=N2)CCl)OC |

|

| InChIKey | YLDQQGOPVWCPIW-UHFFFAOYSA-N |

1.1.3 Structural Features

The compound’s structure includes:

- Benzodiazole Core : A planar aromatic system with conjugated π-electrons.

- Electron-Donating Methoxy Groups : Enhance electron density at positions 5 and 6, influencing reactivity.

- Reactive Chloromethyl Group : A site for nucleophilic substitution or alkylation reactions.

- Hydrochloride Salt : Improves ionic character for solubility in polar solvents.

Historical Context and Discovery Pathways

1.2.1 Evolution of Benzodiazole Derivatives

The synthesis of benzodiazoles dates to early 20th-century studies on heterocyclic compounds. Key developments include:

- 1920s–1950s : Synthesis of benzothiazoles and benzimidazoles for industrial applications (e.g., rubber additives, dyes).

- 1960s–1980s : Exploration of benzodiazole derivatives in medicinal chemistry, particularly as intermediates for antibiotics and antifungal agents.

- 21st Century : Targeted functionalization of benzodiazoles with substituents like chloromethyl and methoxy groups to optimize reactivity and bioactivity.

1.2.2 Synthesis of the Target Compound

The synthesis pathway likely involves:

- Formation of the Benzodiazole Core : Cyclization of o-phenylenediamine derivatives with chloroacetic acid or similar reagents.

- Introducing Methoxy Groups : Methylation of hydroxylated intermediates using methylating agents (e.g., methyl iodide).

- Chloromethylation : Reaction with chloromethyl reagents (e.g., chloromethyl chlorides) at position 2.

- Salt Formation : Treatment with HCl to yield the hydrochloride salt.

1.2.3 Key Synthetic Challenges

Significance in Organic Chemistry and Materials Science

1.3.1 Reactivity and Functionalization

The chloromethyl group enables diverse transformations:

1.3.2 Role in Medicinal Chemistry

Benzodiazole derivatives are pivotal in drug development:

- Antimicrobial Agents : Chloromethyl groups facilitate attachment to bacterial targets.

- Anticancer Therapies : Methoxy substituents modulate electronic properties for kinase inhibition.

- Proton Pump Inhibitors : Structural analogs (e.g., omeprazole) highlight the pharmacological potential of benzodiazoles.

1.3.3 Applications in Materials Science

Propiedades

IUPAC Name |

2-(chloromethyl)-5,6-dimethoxy-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2.ClH/c1-14-8-3-6-7(4-9(8)15-2)13-10(5-11)12-6;/h3-4H,5H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHXKKNTGLVTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=N2)CCl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride is a synthetic compound belonging to the benzodiazole family. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. Its molecular formula is with a molecular weight of 263.12 g/mol .

Biological Activity Overview

Research into the biological activity of 2-(chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride has primarily focused on its antimicrobial properties. This section summarizes key findings from various studies.

Antimicrobial Activity

-

Antibacterial Properties : The compound exhibits moderate antibacterial activity against several bacterial strains. In one study, it was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.5 Escherichia coli 1.0 Bacillus cereus 0.25 -

Antifungal Activity : The compound also shows antifungal properties. It was tested against various fungi, including Candida albicans and Aspergillus niger, demonstrating promising results with MIC values comparable to established antifungal agents .

Fungal Strain MIC (mg/mL) Candida albicans 0.75 Aspergillus niger 0.5

The proposed mechanism of action for the antibacterial activity of 2-(chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride involves inhibition of key bacterial enzymes. Molecular docking studies have shown that the compound interacts with the MurB enzyme in E. coli, forming critical hydrogen bonds that stabilize the enzyme-inhibitor complex .

Study 1: Antimicrobial Screening

In a comprehensive screening of new heteroaryl compounds, 2-(chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride was evaluated alongside other derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for further development .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the chloromethyl and methoxy substituents in enhancing biological activity. Variations in these groups led to significant changes in potency against various microbial strains, emphasizing their role in the compound's overall efficacy .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents .

- Anticancer Properties : Benzodiazoles have been investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer therapeutic .

- CNS Activity : Some benzodiazole derivatives are known to interact with the central nervous system (CNS), potentially offering neuroprotective effects or serving as anxiolytics. The specific mechanisms of action for 2-(chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride in CNS applications require further exploration .

- Drug Development : The compound's unique structure allows for modifications that may enhance its therapeutic efficacy or reduce side effects. Ongoing research aims to develop derivatives that could be more effective in clinical settings .

Chemical Research

The compound is also utilized in chemical research for:

- Synthesis of New Derivatives : The chloromethyl group allows for further chemical modifications, leading to the creation of new compounds with potentially enhanced properties.

- Reaction Mechanism Studies : Understanding the reactivity of this compound can provide insights into the behavior of similar benzodiazoles under various conditions .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of several benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with chloromethyl substitutions exhibited improved activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines. The findings suggested that modifications in the benzodiazole structure significantly influenced anticancer potency, with certain derivatives showing promising results in inducing cell death .

Comparación Con Compuestos Similares

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

- Structure : Similar benzodiazole core but with bromine at positions 5 and 6 and chlorine at position 2.

- Properties : Higher molecular weight (C₇H₃Br₂ClN₂ ) and increased steric bulk due to bromine. Exhibits lower solubility in polar solvents compared to the methoxy-substituted target compound .

- Applications : Used in medicinal chemistry for halogen-bonding interactions in enzyme inhibition.

2-Bromo-5,6-dichloro-1H-benzimidazole

- Structure : Bromine at position 2 and chlorine at 5 and 5.

- Properties : Melting point and stability differ due to halogen electronegativity. NMR data (e.g., δ 7.72–8.47 ppm for aromatic protons) indicate distinct electronic environments compared to methoxy-substituted analogs .

Benzo-Fused Heterocycles with Methoxy/Hydroxy Groups

6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6)

- Structure: Benzodithiazine core with dihydroxybenzylidene and methylhydrazino groups.

- Properties : IR peaks at 3395 cm⁻¹ (OH) and 1630 cm⁻¹ (C=N) highlight hydrogen bonding and conjugation. Melting point (318–319°C) is higher than the target compound due to increased polarity from hydroxyl groups .

- Stability : Prone to oxidation, unlike the more stable methoxy-substituted benzodiazole.

2-Chloro-5,6-dimethoxy-1,3-benzothiazole

- Structure : Benzothiazole core (sulfur instead of nitrogen at position 3) with similar substituents.

- Properties : Thiazole ring alters electronic properties (e.g., IR SO₂ peaks at 1345–1165 cm⁻¹). Lower basicity compared to benzodiazoles due to sulfur’s electronegativity .

Functionalized Benzimidazoles with Variable Substituents

2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole

5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole Hydrochloride

- Structure : Bromine at position 5 and chloromethyl at position 2.

- Properties : Bromine increases molecular weight and polarizability, affecting solubility. Elemental analysis (C 45.58%, H 3.55%) aligns with halogen content differences .

Data Tables: Structural and Analytical Comparisons

Table 1. Substituent Effects on Physical Properties

| Compound | Core Structure | Substituents | Melting Point (°C) | IR Key Peaks (cm⁻¹) |

|---|---|---|---|---|

| Target Compound | Benzodiazole | 2-ClCH₂, 5,6-OCH₃ | Not reported | Expected: ~1340 (C-N), ~1160 (C-O) |

| 5,6-Dibromo-2-chloro-1H-benzodiazole | Benzodiazole | 2-Cl, 5,6-Br | >300 (dec.) | 1345 (C-N), 1165 (C-Br) |

| Compound 6 (benzodithiazine) | Benzodithiazine | 2,4-OH, 6-Cl, 7-CH₃ | 318–319 | 3395 (OH), 1630 (C=N) |

| 2-Chloro-5,6-dimethoxy-1,3-benzothiazole | Benzothiazole | 2-Cl, 5,6-OCH₃ | Not reported | 1340, 1165 (SO₂) |

Table 2. Elemental Analysis Comparison

| Compound | % C (Calc/Found) | % H (Calc/Found) | % N (Calc/Found) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported |

| 5,6-Dibromo-2-chloro-1H-benzodiazole | 37.73/37.78 | 2.37/2.40 | 8.25/8.26 |

| Compound 6 (benzodithiazine) | 46.65/46.60 | 3.42/3.50 | 10.20/10.19 |

| 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | 45.58/45.61 | 3.55/3.60 | 15.19/15.18 |

Key Research Findings

- Electronic Effects : Methoxy groups in the target compound enhance electron density, stabilizing the aromatic system compared to halogenated analogs. This is evident in NMR shifts (e.g., aromatic protons in methoxy derivatives resonate upfield compared to halogenated ones) .

- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, a feature shared with analogs like 5-bromo-2-(chloromethyl)-1H-benzodiazole hydrochloride .

- Stability: Hydrochloride salts (e.g., target compound) exhibit improved aqueous solubility over non-ionic analogs like 2-chloro-5,6-dimethoxy-1,3-benzothiazole .

Métodos De Preparación

Cyclization of 4,5-Dimethoxy-1,2-Phenylenediamine

The synthesis begins with 4,5-dimethoxy-1,2-phenylenediamine , which undergoes cyclization in acidic media to form the benzimidazole core.

- Reaction conditions: Heating in a 4N hydrochloric acid solution under reflux.

- Mechanism: Acid-catalyzed intramolecular cyclization facilitates the formation of the 1,3-benzodiazole ring.

- Temperature: Typically reflux temperature (~100°C).

- Duration: Several hours (e.g., 3–6 hours) until completion monitored by TLC or other analytical methods.

This step yields 5,6-dimethoxy-1H-1,3-benzodiazole as the intermediate.

Introduction of the Chloromethyl Group at the 2-Position

The chloromethyl group is introduced via a chloromethylation reaction, commonly by treatment with reagents such as formaldehyde and hydrochloric acid or chloromethyl chloride under acidic conditions.

- Method: Cyclized benzimidazole intermediate is reacted with chloromethylating agents in acidic media.

- Typical conditions: Stirring in 4N HCl solution at reflux temperature.

- Alternative reagents: Paraformaldehyde and HCl gas or chloromethyl methyl ether can be used.

- Outcome: Formation of 2-(chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride as a hydrochloride salt.

This method aligns with procedures reported for related benzimidazole derivatives where cyclization and chloromethylation occur sequentially in acidic reflux conditions.

Purification Techniques

- After reaction completion, the mixture is cooled and the solvent is removed under reduced pressure.

- The residue is triturated with water and organic solvents such as dichloromethane or ethanol to precipitate the hydrochloride salt.

- Recrystallization from ethanol or ethanol-water mixtures is employed to obtain pure crystalline product.

- Purity is confirmed by HPLC, NMR, and mass spectrometry.

Detailed Reaction Conditions and Data Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Cyclization | 4,5-Dimethoxy-1,2-phenylenediamine, 4N HCl | Reflux (~100°C) | 3–6 hours | Acid-catalyzed ring closure |

| Chloromethylation | Paraformaldehyde + HCl gas or chloromethyl chloride in 4N HCl | Reflux (~100°C) | 4–8 hours | Introduction of chloromethyl group at C2 |

| Solvent removal | Reduced pressure evaporation | 40–50°C | Until dry | Concentration of product |

| Precipitation and washing | Water, dichloromethane or ethanol | Room temperature | 1–2 hours | Precipitation of hydrochloride salt |

| Recrystallization | Ethanol or ethanol-water mixture | Reflux then cool | Several hours | Purification to high purity |

Supporting Research Findings

- The cyclization and chloromethylation steps are consistent with procedures for benzimidazole derivatives documented in the literature, where 1,2-phenylenediamine derivatives are cyclized in acidic media followed by chloromethylation under reflux.

- The use of 4N HCl as both solvent and acid catalyst ensures efficient ring closure and chloromethylation.

- Purification by recrystallization yields products with high purity, confirmed by spectroscopic methods (NMR, HPLC).

- Alternative methods such as microwave-assisted synthesis have been reported for benzimidazoles but are less common for chloromethylated derivatives due to the need for controlled chloromethylation conditions.

Q & A

Q. What are the recommended synthetic routes for 2-(chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride, and what reaction conditions are critical for success?

- Methodological Answer : Synthesis typically involves functionalizing the benzodiazole core. Key steps include:

- Chloromethylation : Introduce the chloromethyl group using reagents like paraformaldehyde and HCl under reflux (analogous to methods for benzothiazole derivatives) .

- Methoxy Group Installation : Protect hydroxyl groups via methylation (e.g., using dimethyl sulfate in alkaline conditions) before chloromethylation to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating the hydrochloride salt .

Critical Conditions : - Temperature control during exothermic steps (e.g., ≤0°C for nitrosation in related syntheses) .

- Use of anhydrous solvents and inert atmospheres (argon/nitrogen) to prevent hydrolysis .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for weighing and reactions to mitigate inhalation risks. Enclose processes if severe irritancy is observed .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeation by chlorinated compounds .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Maintain safety data sheets (SDS) accessible .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be analyzed?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for singlet peaks corresponding to methoxy groups (~δ 3.8–4.0 ppm) and chloromethyl protons (δ 4.5–5.0 ppm) .

- ¹³C NMR : Confirm benzodiazole carbons (δ 140–160 ppm) and chloromethyl carbon (δ 40–45 ppm).

- FT-IR : Stretching vibrations for C-Cl (~550–750 cm⁻¹) and aromatic C-N (∼1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern matching chlorine presence .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., Pd/Cu systems for cross-couplings), solvent polarity, and reflux duration .

- In Situ Monitoring : Employ techniques like TLC or ReactIR to track intermediate formation and adjust conditions dynamically.

- Case Study : In benzoxadiazole synthesis, increasing reflux time from 6 to 12 hours improved yield by 18% .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during structural validation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (software: Gaussian, ORCA) to confirm assignments .

- Alternative Techniques : Use X-ray crystallography for unambiguous confirmation if crystals are obtainable.

- Contradiction Example : Discrepancies in chloromethyl group integration in ¹H NMR may arise from residual solvent peaks; re-dissolve in deuterated DMSO for clarity .

Q. How do computational tools like PubChem’s databases aid in predicting synthetic pathways or toxicity profiles for this compound?

- Methodological Answer :

- Retrosynthesis : Tools like Pistachio/BKMS_METABOLIC databases suggest precursor molecules (e.g., 5,6-dimethoxy-1H-benzodiazole) and feasible reactions (e.g., Friedel-Crafts alkylation) .

- Toxicity Prediction : EPA’s DSSTox models estimate ecotoxicity endpoints (e.g., LC50 for aquatic organisms) based on structural analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar benzodiazole derivatives?

- Methodological Answer :

- Variable Isolation : Replicate literature methods while controlling humidity (anhydrous vs. ambient conditions) and catalyst purity.

- Case Study : A 2020 study found that trace water in THF reduced yields by 25% in benzoxadiazole synthesis, highlighting solvent dryness as critical .

- Statistical Analysis : Apply t-tests to compare yields under modified conditions (e.g., p < 0.05 for significance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.